3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid
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Overview
Description
3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is a chemical compound known for its unique structure and properties It belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide. The reaction is carried out in ethanol at 50°C, yielding the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound and its derivatives are investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research explores its potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell function and behavior. These interactions are often studied using molecular docking and other computational techniques .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
- 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid
- 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-Methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid stands out due to its unique benzoxazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-7-5(8(11)12)3-2-4-6(7)14-9(10)13/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAMUEXOITXVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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